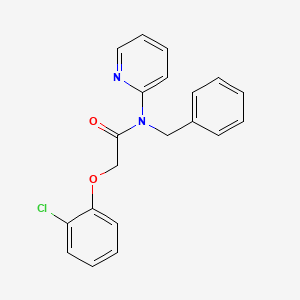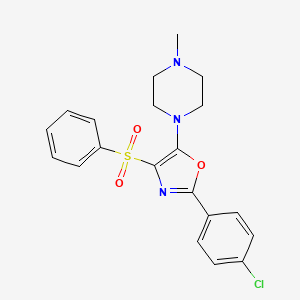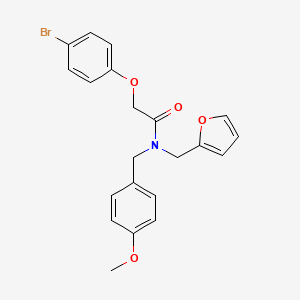
N-benzyl-2-(2-chlorophenoxy)-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(2-chlorophenoxy)-N-(pyridin-2-yl)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a benzyl group, a chlorophenoxy group, and a pyridinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-chlorophenoxy)-N-(pyridin-2-yl)acetamide typically involves the following steps:
Formation of 2-(2-chlorophenoxy)acetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 2-(2-chlorophenoxy)acetic acid is then reacted with benzylamine and pyridine-2-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiocyanate (KSCN) can be employed.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
N-benzyl-2-(2-chlorophenoxy)-N-(pyridin-2-yl)acetamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through further functionalization.
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structural features make it suitable for binding studies with various biological targets.
Medicine
Potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific biological pathways makes it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-benzyl-2-(2-chlorophenoxy)-N-(pyridin-2-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzyl and pyridinyl groups facilitate binding to specific sites, while the chlorophenoxy group can enhance the compound’s stability and reactivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(2-methylphenoxy)-N-(pyridin-2-yl)acetamide
- N-benzyl-2-(2-fluorophenoxy)-N-(pyridin-2-yl)acetamide
- N-benzyl-2-(2-bromophenoxy)-N-(pyridin-2-yl)acetamide
Uniqueness
N-benzyl-2-(2-chlorophenoxy)-N-(pyridin-2-yl)acetamide is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical properties such as increased reactivity in substitution reactions. This makes it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C20H17ClN2O2 |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-benzyl-2-(2-chlorophenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C20H17ClN2O2/c21-17-10-4-5-11-18(17)25-15-20(24)23(19-12-6-7-13-22-19)14-16-8-2-1-3-9-16/h1-13H,14-15H2 |
InChI Key |
AIMOXNRMLGAPFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11396328.png)
![4-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-2-phenyl-1,3-oxazol-5-amine](/img/structure/B11396333.png)

![12-chloro-3-(2-furylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11396346.png)
![N-(2,3-dimethylphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11396353.png)

![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11396366.png)
![1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(2,6-dimethylphenoxy)ethanone](/img/structure/B11396368.png)
![N-benzyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11396374.png)
![7,8-dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11396385.png)
![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-(pentyloxy)benzamide](/img/structure/B11396388.png)
![N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B11396393.png)
![9-[2-(4-chlorophenyl)ethyl]-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11396395.png)

